Pemetrexed alpha-hydroxy lactum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pemetrexed alpha-hydroxy lactum involves multiple steps, starting from the basic structure of pemetrexedSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Pemetrexed alpha-hydroxy lactum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pemetrexed alpha-hydroxy lactum has a wide range of applications in scientific research:
Mechanism of Action
Pemetrexed alpha-hydroxy lactum exerts its effects by interfering with enzymes involved in the folate cycle. It inhibits enzymes such as thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase, which are essential for DNA synthesis and cell replication . This disruption leads to the inhibition of tumor cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pemetrexed: The parent compound, used in chemotherapy.
Methotrexate: Another antifolate drug with similar mechanisms of action.
Raltitrexed: A thymidylate synthase inhibitor used in cancer treatment.
Uniqueness
Pemetrexed alpha-hydroxy lactum is unique due to the presence of the alpha-hydroxy lactum group, which may confer distinct pharmacological properties compared to its parent compound and other similar antifolates .
Properties
IUPAC Name |
2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O8/c21-19-24-14-13(16(29)25-19)20(33,18(32)23-14)8-7-9-1-3-10(4-2-9)15(28)22-11(17(30)31)5-6-12(26)27/h1-4,11,33H,5-8H2,(H,22,28)(H,26,27)(H,30,31)(H4,21,23,24,25,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKTVWRVKYXKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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